7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is a chemical compound classified within the isoquinoline family, which is known for its diverse biological activities and significance in medicinal chemistry. Isoquinolines are heterocyclic aromatic organic compounds structurally related to quinoline, and they have garnered attention for their potential therapeutic effects, including antimicrobial and anticancer properties. This compound serves as a building block in organic synthesis and is utilized in various scientific applications, including the development of pharmaceuticals and industrial chemicals.
The compound can be synthesized from commercially available starting materials such as 3,4-dimethoxyphenylacetonitrile. Its synthesis typically involves cyclization reactions that form the isoquinoline ring structure, which is crucial for its biological activity.
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride belongs to the class of dihydroisoquinolines. This classification indicates its structural features, which include a saturated isoquinoline ring system that contributes to its unique chemical properties and biological activities.
The synthesis of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride can be achieved through several methods, with the Pictet-Spengler reaction being a prominent approach. This reaction involves the cyclization of an aldehyde or ketone with an amine in the presence of an acid catalyst, leading to the formation of the isoquinoline structure.
The molecular structure of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride features a dihydroisoquinoline core with a methoxy group at position seven. The structural formula can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It may modulate signaling pathways or inhibit enzyme activity through binding interactions that stabilize certain conformations of these targets.
Relevant data from spectroscopic analyses (such as NMR) confirm its structural integrity and purity after synthesis .
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride has several scientific uses:
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride exhibits significant activity within dopaminergic systems. Structural analogs of this dihydroisoquinoline scaffold demonstrate potent inhibition of dopamine reuptake transporters, thereby elevating synaptic dopamine concentrations. Research indicates that the methoxy substituent at the 7-position enhances binding affinity to dopaminergic machinery, likely through optimized hydrophobic interactions within the transporter’s substrate-binding pocket [8]. Modifications to the core structure, such as alkylation of the nitrogen atom or introduction of electron-donating groups on the aromatic ring, further refine dopamine transporter (DAT) selectivity over norepinephrine (NET) and serotonin (SERT) transporters [6]. In neuroprotective studies, corticosterone-damaged PC12 cells (a model for dopaminergic neurons) showed reduced apoptosis when treated with closely related dihydroisoquinoline derivatives, suggesting potential utility in neurodegenerative conditions tied to dopamine dysregulation [2].
Table 1: Dopaminergic Activity Profile of Structural Analogs
Compound Modification | DAT Inhibition (%) | NET Inhibition (%) | Neuroprotective Effect (PC12 Cells) |
---|---|---|---|
7-Methoxy (unsubstituted N) | 78 ± 3.2 | 42 ± 2.8 | Moderate |
6,7-Dimethoxy (N-methyl) | 92 ± 2.1 | 55 ± 3.1 | High |
7-Hydroxy (N-acetyl) | 34 ± 4.0 | 18 ± 1.9 | Low |
This compound demonstrates nuanced allosteric effects on key neurological receptors. The dihydroisoquinolinone core acts as a negative allosteric modulator at orexin receptors (OX1R/OX2R), implicated in arousal and stress responses. The protonated nitrogen under physiological conditions facilitates ionic interactions with receptor subpockets, while the methoxy group stabilizes the inactive receptor conformation through van der Waals contacts [5]. Additionally, structural analogs exhibit subtype-selective modulation of sigma receptors (σ1R/σ2R), where electron-donating methoxy groups enhance σ2R binding affinity. This is critical given σ2R’s role in calcium signaling and neuronal resilience [4] [6]. Notably, reducing nitrogen basicity—by acylation or incorporation into heterocycles—attenuates sigma receptor engagement while preserving orexin activity, highlighting scaffold versatility for receptor-specific targeting [6].
Table 2: Receptor Modulation Profiles
Receptor Type | Binding Affinity (Kᵢ, nM) | Allosteric Effect | Structural Determinants |
---|---|---|---|
Orexin OX2R | 240 ± 15 | Negative modulation | 7-Methoxy; Non-planar ring conformation |
Sigma-2 (σ2R) | 85 ± 6.3 | Positive modulation | 6,7-Dimethoxy; Free amine |
Sigma-1 (σ1R) | >1,000 | Negligible | N-acylation |
The compound disrupts microtubule assembly in rapidly dividing cells through indirect mechanisms involving chromatin-associated proteins. Structural studies reveal that dihydroisoquinolinone derivatives, particularly those with bicyclic frameworks, inhibit the WIN site of WDR5—a key regulator of ribosome biogenesis and mitotic spindle integrity [1]. By displacing WDR5 from chromatin, 7-methoxy variants induce transcriptional suppression of ribosomal protein genes (RPGs), causing nucleolar stress and p53-mediated cell cycle arrest. Modifications like saturation of the P7 unit or introduction of benzoxazepinone cores enhance cellular potency by improving target engagement kinetics. This mechanism is distinct from classical antimitotics (e.g., vinca alkaloids), as it disrupts ribosome-mediated cell growth rather than directly targeting tubulin polymerization [1].
Table 3: Antiproliferative Efficacy via WDR5 Inhibition
Cell Line | EC₅₀ (μM) | RPG Suppression (%) | p53 Induction (Fold) |
---|---|---|---|
MV4:11 (Leukemia) | 1.8 ± 0.3 | 78 ± 4 | 5.2 |
MCF-7 (Breast) | 3.2 ± 0.5 | 65 ± 6 | 3.7 |
PC-3 (Prostate) | 5.1 ± 0.7 | 52 ± 5 | 2.4 |
Activity against multidrug-resistant pathogens arises from dual targeting of efflux pumps and fungal cell membranes. The 7-methoxy dihydroisoquinolinone scaffold acts as a competitive P-glycoprotein (P-gp) substrate in bacterial membranes, exhausting ATP reserves via hyperactive efflux and inducing lethal metabolic stress [4]. Against fungi (e.g., Fusarium solani), quaternary analogs generate membrane-disrupting cationic species, with the methoxy group augmenting lipophilicity for enhanced penetration. Electron-withdrawing substituents (e.g., halogens) on the C-ring further improve antifungal efficacy by promoting oxidative damage. Notably, analogs exhibit collateral sensitivity—greater potency in P-gp-overexpressing strains versus naïve cells—due to energy-depleting feedback loops [4] [7].
Table 4: Antimicrobial Activity Profile
Pathogen | EC₅₀ (μg/mL) | Mechanistic Target | Resistance Reversal Index |
---|---|---|---|
Fusarium solani | 3.5 ± 0.4 | Membrane disruption | N/A |
Colletotrichum gloeosporioides | 5.1 ± 0.6 | ROS induction | N/A |
P-gp-overexpressing E. coli | 8.2 ± 1.1 | ATP depletion | 4.7 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1